2-METHYL-N-[4-(4-METHYLPIPERIDINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]BENZAMIDE
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Overview
Description
2-METHYL-N-[4-(4-METHYLPIPERIDINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]BENZAMIDE is a complex organic compound that features a piperidine moiety, a pyrazole ring, and a benzamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-[4-(4-METHYLPIPERIDINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]BENZAMIDE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
For large-scale production, the process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The final product is purified using techniques such as crystallization, distillation, and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-[4-(4-METHYLPIPERIDINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenated derivatives can be used to introduce different functional groups into the molecule.
Common Reagents and Conditions
The reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired product is obtained. Catalysts and solvents play a crucial role in these reactions, enhancing the reaction rate and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups .
Scientific Research Applications
2-METHYL-N-[4-(4-METHYLPIPERIDINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-METHYL-N-[4-(4-METHYLPIPERIDINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]BENZAMIDE involves its interaction with specific molecular targets in the body. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired therapeutic effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2,4,6-TRIFLUORO-N-[6-(1-METHYL-PIPERIDINE-4-CARBONYL)-PYRIDIN-2-YL]-BENZAMIDE: This compound shares a similar piperidine and benzamide structure but differs in the presence of a trifluoromethyl group and a pyridine ring.
4-METHYL-N-[4-(2-METHYLPIPERIDINE-1-CARBONYL)PHENYL]BENZAMIDE: Another similar compound with a methylpiperidine and benzamide structure, but with variations in the substitution pattern.
Uniqueness
2-METHYL-N-[4-(4-METHYLPIPERIDINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]BENZAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its potential therapeutic applications and versatility in chemical synthesis make it a valuable compound in research and industry .
Properties
IUPAC Name |
2-methyl-N-[4-(4-methylpiperidine-1-carbonyl)-2-phenylpyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-17-12-14-27(15-13-17)24(30)21-16-25-28(19-9-4-3-5-10-19)22(21)26-23(29)20-11-7-6-8-18(20)2/h3-11,16-17H,12-15H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMQAPOLGPJYAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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